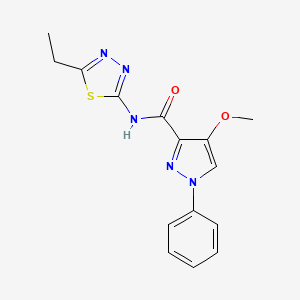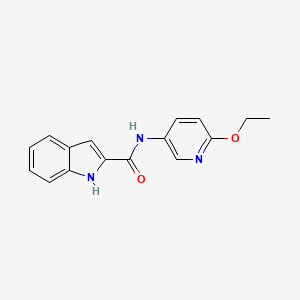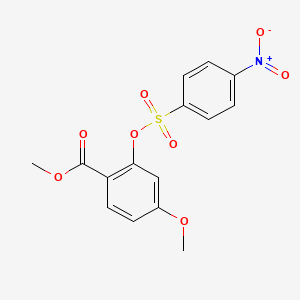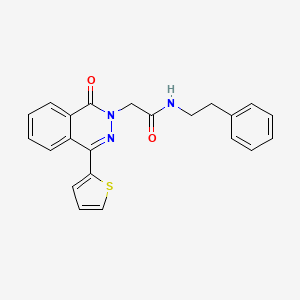
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide, also known as ETCD, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. ETCD is a pyrazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, this compound has been reported to have antibacterial and antifungal properties. These properties make this compound a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These compounds are known to play a role in inflammation and pain, and their inhibition may explain the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In addition, this compound has been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. However, one of the limitations of using this compound is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the mechanism of action of this compound and its interactions with other compounds in the body. In addition, further studies could be conducted to investigate the potential toxicity of this compound and its effects on different cell lines. Overall, the potential applications of this compound in the field of pharmaceuticals make it an exciting area of research for future studies.
Synthesis Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-methoxy-1-phenylpyrazole-3-carboxylic acid chloride in the presence of triethylamine as a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield this compound with a high degree of purity and good yields.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxy-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-12-17-18-15(23-12)16-14(21)13-11(22-2)9-20(19-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIVUQZRNJCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)

![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)


![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
![5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)